N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is a chemical compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxyphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.
Formation of Glycinamide: The protected glycine is then converted to glycinamide by reacting it with ammonia or an amine source.
Introduction of Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid or hydrochloric acid is commonly used for Boc deprotection.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Electrophilic substitution results in various substituted phenyl derivatives.
Oxidized and Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound are obtained.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during synthetic transformations. Upon deprotection, the free amine can interact with biological targets such as enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-N1-phenylglycinamide
- N-(tert-butoxycarbonyl)-N1-(4-methoxyphenyl)glycinamide
- N-(tert-butoxycarbonyl)-N1-(2-chlorophenyl)glycinamide
Uniqueness
N-(tert-butoxycarbonyl)-N1-(2-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[2-(2-ethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-12-9-7-6-8-11(12)17-13(18)10-16-14(19)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZPQZYVBPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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